molecular formula C6H4Cl2N2O3 B6150498 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid CAS No. 107186-13-0

2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid

Cat. No. B6150498
CAS RN: 107186-13-0
M. Wt: 223
InChI Key:
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Description

“2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The specific chemical reactions involving “2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid” are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The melting point of “2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid” is reported to be 175-177 °C . The boiling point is predicted to be 343.9±52.0 °C .

Mechanism of Action

The mechanism of action of “2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid” is not detailed in the sources I found .

Safety and Hazards

The safety and hazards of “2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid” are not detailed in the sources I found .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves the reaction of 4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with ethyl chloroacetate, followed by hydrolysis of the resulting ethyl ester to yield the target compound.", "Starting Materials": [ "4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid", "ethyl chloroacetate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 g, 4.5 mmol) and ethyl chloroacetate (1.2 g, 9.0 mmol) in 20 mL of ethyl acetate.", "Step 2: Add a catalytic amount of sodium hydroxide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Dilute the reaction mixture with water and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 5: Dissolve the crude product in a mixture of water and ethyl acetate and add a catalytic amount of sodium hydroxide.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound as a white solid." ] }

CAS RN

107186-13-0

Product Name

2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid

Molecular Formula

C6H4Cl2N2O3

Molecular Weight

223

Purity

95

Origin of Product

United States

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